Sulfapyridine-(phenyl-13C6)

Description

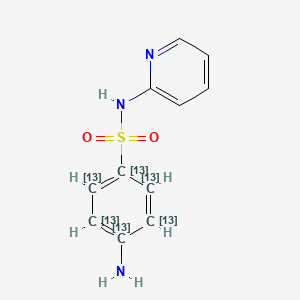

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-pyridin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-PXKSRZEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746824 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-45-3 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Sulfapyridine-(phenyl-13C6)

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. These molecules, in which one or more atoms are replaced with a heavier, non-radioactive isotope, serve as powerful tracers in biological systems. By incorporating isotopes like Carbon-13 (¹³C), researchers can precisely track the metabolic fate of a drug, quantify its concentration in complex biological matrices, and elucidate reaction mechanisms without altering the compound's fundamental chemical properties.[1] Sulfapyridine-(phenyl-¹³C₆) is a specifically labeled variant of the sulfonamide antibiotic, Sulfapyridine.[2] The incorporation of six ¹³C atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolism studies, particularly in quantitative mass spectrometry-based bioanalysis.[3][4][5] This guide provides a comprehensive overview of a robust synthetic pathway for Sulfapyridine-(phenyl-¹³C₆) and details the rigorous analytical methodologies required to verify its isotopic purity.

Part 1: A Validated Synthetic Pathway for Sulfapyridine-(phenyl-13C6)

The synthesis of Sulfapyridine-(phenyl-¹³C₆) is a multi-step process that begins with a commercially available labeled precursor, Aniline-¹³C₆. The key is to build the final molecule around this labeled core, ensuring the isotopic integrity of the phenyl ring throughout the synthesis. The chosen pathway involves the protection of the aniline's amino group, followed by chlorosulfonation, coupling with 2-aminopyridine, and a final deprotection step.

Causality of the Synthetic Strategy

The decision to protect the amino group of Aniline-¹³C₆ as an acetanilide is a critical first step. The free amino group in aniline is highly reactive and would otherwise lead to undesirable side reactions during the aggressive chlorosulfonation step, including acting as a base and undergoing unwanted nucleophilic attacks. The acetyl protecting group is stable under the sulfonation conditions but can be readily removed in the final step.

Experimental Workflow: Synthesis of Sulfapyridine-(phenyl-13C6)

Caption: Synthetic workflow for Sulfapyridine-(phenyl-13C6).

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Acetanilide-¹³C₆ (Protection)

-

In a fume hood, dissolve Aniline-¹³C₆ in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid Acetanilide-¹³C₆ by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆)

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment.

-

In a dry round-bottom flask fitted with a mechanical stirrer and a gas trap, add chlorosulfonic acid and cool it to approximately 10-15°C using a water bath.[3]

-

Gradually add the dried Acetanilide-¹³C₆ in small portions, ensuring the temperature is maintained.[3] Significant evolution of HCl gas will occur.[3]

-

After the addition is complete, heat the mixture to 60°C for two hours to drive the reaction to completion.[3]

-

Carefully and slowly pour the resulting syrupy liquid onto crushed ice with stirring.[3]

-

The solid 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆) will precipitate. Collect the product by vacuum filtration and wash with cold water.[3] This crude product can often be used directly in the next step.

Step 3: Synthesis of N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) (Coupling)

-

In a suitable solvent such as dry pyridine or acetonitrile, dissolve 2-aminopyridine.

-

Add the crude 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆) portion-wise to the solution while stirring.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) by vacuum filtration, wash with water, and dry.

Step 4: Synthesis of Sulfapyridine-(phenyl-¹³C₆) (Deprotection)

-

Suspend the N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) in a dilute acid solution (e.g., HCl) or a basic solution (e.g., NaOH).[6][7]

-

Heat the mixture under reflux until the hydrolysis of the acetyl group is complete.[6][7]

-

Cool the solution and carefully neutralize it to precipitate the final product, Sulfapyridine-(phenyl-¹³C₆).

-

Collect the product by vacuum filtration, wash with water, and dry.

-

The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve high chemical purity.

Part 2: Verification of Isotopic Purity

The confirmation of isotopic enrichment is a critical quality control step. The primary techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a powerful technique for determining isotopic purity due to its ability to resolve ions with very small mass differences.[8][9] This allows for the accurate measurement of the relative abundance of the unlabeled (M+0) and the fully labeled (M+6) isotopologues of Sulfapyridine.

Analytical Workflow for Isotopic Purity by LC-HRMS

Caption: LC-HRMS workflow for isotopic purity analysis.

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Prepare a dilute solution of the synthesized Sulfapyridine-(phenyl-¹³C₆) in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer. Use a suitable C18 column and a mobile phase gradient to achieve good peak shape and separation from any impurities.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Resolution: Set the instrument to a high resolution (e.g., >70,000) to resolve the isotopic peaks from potential interferences.[8]

-

Scan Mode: Acquire data in full scan mode to observe the entire isotopic cluster.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Sulfapyridine (C₁₁H₁₁N₃O₂S) and the labeled Sulfapyridine-¹³C₆ (C₅¹³C₆H₁₁N₃O₂S).

-

Integrate the peak areas for the most abundant isotopologue of the unlabeled compound (M) and the fully labeled compound (M+6).

-

-

Isotopic Purity Calculation:

-

The isotopic purity is calculated as the ratio of the peak area of the labeled compound to the sum of the peak areas of both labeled and unlabeled compounds, expressed as a percentage.

-

Isotopic Purity (%) = [Area(M+6) / (Area(M) + Area(M+6))] x 100

-

Quantitative Data Summary for HRMS Analysis

| Parameter | Expected Value |

| Molecular Formula (Unlabeled) | C₁₁H₁₁N₃O₂S |

| Monoisotopic Mass (Unlabeled) | 249.0575 |

| Molecular Formula (Labeled) | C₅¹³C₆H₁₁N₃O₂S |

| Monoisotopic Mass (Labeled) | 255.0777 |

| Mass Shift | +6 Da |

| Target Isotopic Purity | > 98% |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS is excellent for determining the overall isotopic enrichment, ¹³C NMR provides valuable information about the location of the ¹³C labels within the molecule. For a highly enriched compound like Sulfapyridine-(phenyl-¹³C₆), the ¹³C NMR spectrum will be significantly different from that of the unlabeled compound.

Key Observations in the ¹³C NMR Spectrum:

-

Signal Enhancement: The signals corresponding to the six carbons of the phenyl ring will be dramatically enhanced due to the high ¹³C enrichment.

-

¹³C-¹³C Coupling: Complex splitting patterns will be observed for the phenyl carbons due to coupling between adjacent ¹³C nuclei. This is in contrast to the simple singlets typically seen in natural abundance ¹³C NMR.

-

Absence of Unlabeled Signals: The signals for the phenyl carbons of the unlabeled compound should be at or below the noise level, confirming high isotopic purity.

Step-by-Step ¹³C NMR Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the synthesized Sulfapyridine-(phenyl-¹³C₆) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

A long relaxation delay (D1) may be necessary for accurate integration if quantitative analysis is desired.

-

-

Spectral Analysis:

-

Compare the acquired spectrum to the spectrum of an authentic unlabeled Sulfapyridine standard.

-

Confirm the presence of intense, coupled signals in the aromatic region corresponding to the labeled phenyl ring.

-

Verify the absence or negligible intensity of the corresponding signals for the unlabeled compound.

-

Conclusion

The synthesis of Sulfapyridine-(phenyl-¹³C₆) is a well-defined process that leverages established organic chemistry principles to produce a high-value analytical standard. The success of the synthesis is critically dependent on a carefully planned strategy, particularly the use of a protecting group for the aniline moiety. Rigorous analytical verification of the final product's isotopic purity is paramount to its utility as an internal standard. The complementary techniques of High-Resolution Mass Spectrometry and ¹³C NMR spectroscopy provide a comprehensive and self-validating system to confirm both the high level of isotopic enrichment and the correct placement of the ¹³C labels within the molecule. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently synthesize and validate this important analytical tool.

References

-

Organic Syntheses, Coll. Vol. 1, p.7 (1941); Vol. 5, p.3 (1925). p-Acetaminobenzenesulfonyl chloride. Available from: [Link]

-

Edison, S. E., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 617. Available from: [Link]

-

Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Available from: [Link]

- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Nelson, W. R., et al. (2016). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 27(10), 1717–1725. Available from: [Link]

-

Tariq, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5427. Available from: [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4589–4596. Available from: [Link]

-

Li, Y., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Journal of Chromatography B, 1229, 123899. Available from: [Link]

-

Mei, S., et al. (2023). Synthesis of Sulfachloropyridazine-Benzene Ring-¹³C₆. Journal of Isotopes, 36(2), 150-158. Available from: [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available from: [Link]

-

Amiel, A., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. Available from: [Link]

-

Romer Labs. ¹³C Isotope Labeled. Available from: [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

-

PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available from: [Link]

-

ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available from: [Link]

-

National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available from: [Link]

-

Wikipedia. Isotopic labeling. Available from: [Link]

-

YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available from: [Link]

-

ACS Publications. (2021). Hydrolysis of Acetamide on Low-Index CeO₂ Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Available from: [Link]

-

Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available from: [Link]

-

Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available from: [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available from: [Link]

-

SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

PubMed. (2003). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Available from: [Link]

-

PubMed. (2014). Liquid chromatography combined with mass spectrometry for ¹³C isotopic analysis in life science research. Available from: [Link]

-

PubChem. Sulfapyridine. Available from: [Link]

-

YouTube. (2022). During coupling reaction of benzene diazonium chloride and aniline,.... Available from: [Link]

-

ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Available from: [Link]

Sources

- 1. Sci-Hub. Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides / Analytical Chemistry, 2005 [sci-hub.box]

- 2. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. romerlabs.com [romerlabs.com]

- 5. Sulfapyridine-(phenyl-13C6) | 1228182-45-3 | Benchchem [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to the Mechanism of Action of Sulfapyridine-(phenyl-13C6) as an Internal Standard

Introduction

In the landscape of quantitative bioanalysis, particularly within drug development and clinical testing, the demand for precision, accuracy, and reliability is absolute. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[1] However, the accuracy of LC-MS/MS data is susceptible to variability introduced during sample preparation and analysis, most notably from matrix effects.[2] To counteract these variables, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS).

This guide provides a comprehensive technical examination of Sulfapyridine-(phenyl-13C6), a SIL-IS designed for the precise quantification of the sulfonamide antibiotic, sulfapyridine. We will explore the fundamental mechanism by which it operates, the rationale for its specific isotopic labeling, and its application in a validated bioanalytical workflow, grounded in regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The function of Sulfapyridine-(phenyl-13C6) is not a biological "mechanism of action" but an analytical one, rooted in the principles of IDMS.[5][6] In this method, a known quantity of the SIL-IS is added to a sample at the very beginning of the analytical process. The fundamental premise is that the SIL-IS is chemically and physically identical to the analyte of interest (the unlabeled sulfapyridine) in almost every aspect except for its mass.[7]

Because of this near-perfect analogy, the SIL-IS experiences the exact same variations as the analyte throughout the entire workflow. This includes:

-

Extraction Efficiency: Any loss of analyte during sample extraction (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[8]

-

Matrix Effects: In the mass spectrometer's ion source, molecules from the biological matrix can interfere with the ionization of the analyte, either suppressing or enhancing its signal. The SIL-IS, co-eluting with the analyte, experiences the same degree of ion suppression or enhancement.[1][8]

-

Instrumental Variability: Minor fluctuations in injection volume or detector response will affect both the analyte and the SIL-IS equally.

The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is therefore not based on the absolute signal intensity of the analyte, which is prone to variability, but on the ratio of the analyte's signal to the SIL-IS's signal.[9] This ratio remains constant regardless of sample loss or matrix effects, ensuring a robust and accurate measurement.

Structural Integrity and the Rationale for 13C6 Labeling

The choice of isotope and its position within the molecule are critical for creating an ideal internal standard.[2] Sulfapyridine-(phenyl-13C6) incorporates six heavy carbon-13 (¹³C) atoms in place of the natural ¹²C atoms on the phenyl ring. This design is deliberate and offers significant advantages over other labeling strategies, such as using deuterium (²H).

2.1 Chemical Structures

Caption: Chemical structures of native sulfapyridine and its stable isotope-labeled internal standard.

2.2 Superiority of ¹³C over Deuterium (²H) Labeling

While deuterium labeling is common, it can introduce subtle physicochemical changes due to the significant relative mass difference between hydrogen (¹H) and deuterium (²H) (~100%). This can lead to the "isotope effect," where the deuterated standard may exhibit slightly different chromatographic retention times than the native analyte.[10] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects at their respective elution times, compromising the core principle of IDMS.[8][10]

In contrast, the relative mass difference between ¹²C and ¹³C is much smaller. This ensures that Sulfapyridine-(phenyl-13C6) has virtually identical chromatographic behavior to unlabeled sulfapyridine, guaranteeing co-elution and the most accurate compensation for matrix effects.[8][11][12] Furthermore, ¹³C labels are metabolically stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in protic solvents.[2]

2.3 Label Position and Mass Shift

Placing the six ¹³C atoms on the stable phenyl ring ensures the label will not be lost through metabolic processes. This specific labeling provides a mass shift of +6 Da, a sufficient difference to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (containing ¹³C, ¹⁵N, etc.) might interfere with the signal of the internal standard.[13]

Bioanalytical Workflow: A Self-Validating System

A robust bioanalytical method is a self-validating system where each step is controlled and monitored. The incorporation of Sulfapyridine-(phenyl-13C6) is central to this philosophy.

Caption: Bioanalytical workflow using Sulfapyridine-(phenyl-13C6) as an internal standard.

3.1 Experimental Protocol: Quantification of Sulfapyridine in Human Plasma

This protocol outlines a typical application, adhering to the principles of bioanalytical method validation as described in the FDA's M10 guidance.[3][14]

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of sulfapyridine and a separate primary stock solution of Sulfapyridine-(phenyl-13C6) in a suitable organic solvent (e.g., methanol).

-

From the sulfapyridine stock, prepare a series of working solutions for spiking into blank human plasma to create calibration standards (typically 8-10 levels) and quality control samples (at a minimum: LLOQ, low, mid, and high concentrations).[9]

-

From the Sulfapyridine-(phenyl-13C6) stock, prepare a single working solution at a concentration that provides an optimal MS response.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile. The acidic acetonitrile serves to both add the IS and precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

3. LC-MS/MS Analysis:

-

LC System: A UPLC/HPLC system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm) is suitable.[15]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid[15]

-

Flow Rate: 0.4 - 0.5 mL/min

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[15]

4. Data Acquisition and Processing:

-

Monitor the specific MRM transitions for both sulfapyridine and its ¹³C₆-labeled internal standard.

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the peak area ratio (PAR) of the analyte to the IS for all samples.

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations, using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of sulfapyridine in QC and unknown samples by interpolating their PAR values from the calibration curve.

3.2 Quantitative Data and Method Validation Parameters

The performance of the method must be rigorously assessed according to regulatory guidelines.[3][9]

Table 1: Key Mass Spectrometric Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale for Transition |

| Sulfapyridine | 250.1 | 156.0 | The [M+H]⁺ ion fragmenting to the stable aminobenzenesulfonyl moiety is a characteristic and robust transition for sulfonamides.[16] |

| Sulfapyridine | 250.1 | 92.0 | Fragmentation yielding the aniline radical cation is another common and specific pathway.[16] |

| Sulfapyridine-(phenyl-13C6) | 256.1 | 162.0 | The +6 Da mass shift is maintained in the aminobenzenesulfonyl fragment containing the labeled phenyl ring. |

| Sulfapyridine-(phenyl-13C6) | 256.1 | 98.0 | The +6 Da shift is also observed in the labeled aniline fragment. |

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (per FDA M10 Guidance)

| Parameter | Acceptance Criteria | Causality and Importance |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Mean accuracy (%RE) within ±15% of nominal (±20% at LLOQ).[9] | Demonstrates the method is repeatable and provides results close to the true value. The IS is critical for achieving this by minimizing variability. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique blank matrix sources. Response should be <20% of LLOQ for the analyte and <5% for the IS. | Ensures that other components in the biological matrix do not affect the quantification, proving the method is measuring only the intended compounds. |

| Matrix Effect | The matrix factor (response in presence of matrix vs. response in neat solution) should be consistent, with a %CV ≤15%. | Confirms that the SIL-IS adequately compensates for ion suppression/enhancement across different sources of biological matrix. |

| Recovery | Not required to be 100%, but must be consistent and reproducible. | The IS corrects for incomplete recovery; consistency shows the extraction process is controlled. |

| Stability | Analyte must be stable under all relevant conditions (bench-top, freeze-thaw, long-term storage). Analyte stability in QCs should be within ±15% of nominal concentrations. | Ensures that the measured concentration reflects the true concentration at the time of sample collection, not an artifact of degradation. |

Conclusion

Sulfapyridine-(phenyl-13C6) is more than a mere reagent; it is a critical component of a robust analytical system designed to produce unequivocal quantitative data. Its mechanism of action is based on the elegant principle of isotope dilution, where its near-identical physicochemical properties to native sulfapyridine allow it to perfectly track and correct for variations inherent in the bioanalytical process. The strategic choice of stable, non-exchangeable ¹³C labeling on the phenyl ring ensures co-elution and avoids the potential pitfalls of deuterium isotope effects. By incorporating Sulfapyridine-(phenyl-13C6) into a properly validated LC-MS/MS method, researchers and drug development professionals can have the highest degree of confidence in their data, satisfying the stringent requirements for scientific integrity and regulatory submission.

References

-

Kellermann, T. et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Epov, V. N. et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

-

Berg, T. et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Fiveable Inc. Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable. Available at: [Link]

-

University of Melbourne. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Find an Expert. Available at: [Link]

-

Macher, M. et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers. Available at: [Link]

-

ResearchGate. Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. Available at: [Link]

-

Li, W. et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

-

Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Available at: [Link]

-

Wikipedia. Isotope dilution. Wikipedia. Available at: [Link]

-

Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]

-

Jaber, M. A. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available at: [Link]

-

Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Available at: [Link]

-

Murphy, R. C. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

-

Berg, T., & Gustavsson, K. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]

-

Giera, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link]

-

Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. fda.gov [fda.gov]

- 4. hhs.gov [hhs.gov]

- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. foodriskmanagement.com [foodriskmanagement.com]

- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfapyridine-(phenyl-13C6) | 1228182-45-3 | Benchchem [benchchem.com]

- 14. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 15. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the Mass Shift of Sulfapyridine-(phenyl-13C6)

This guide provides a detailed examination of the mass shift observed in Sulfapyridine-(phenyl-13C6), a stable isotope-labeled internal standard (SIL-IS) crucial for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical applications, and analytical methodologies pertinent to this compound.

The Principle of Isotopic Labeling in Quantitative Analysis

In the realm of pharmacokinetics and drug metabolism, accurate quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] The reliability of LC-MS/MS quantification is significantly enhanced by the use of an appropriate internal standard (IS).[3]

An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis. A Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective choice, as it is chemically identical to the analyte, differing only in the mass of one or more of its atoms.[4] Sulfapyridine-(phenyl-13C6) is the SIL-IS for Sulfapyridine, a sulfonamide antibiotic.[5] The six ¹³C atoms incorporated into the phenyl ring provide a distinct and predictable mass shift, making it an exemplary tool for precise quantification.[3][6]

Theoretical Basis of the Mass Shift

The mass shift between an analyte and its SIL-IS is the cornerstone of its utility. This shift is a direct result of replacing naturally abundant, lighter isotopes with heavier, stable isotopes.

Calculation of the Mass Shift

The mass of an atom is determined by the sum of its protons and neutrons. The most common isotope of carbon is ¹²C, containing 6 protons and 6 neutrons. The stable isotope ¹³C contains 6 protons and 7 neutrons. This additional neutron results in a mass increase of approximately 1 Dalton (Da) per ¹³C atom.

For Sulfapyridine-(phenyl-13C6), six ¹²C atoms in the phenyl ring are replaced with ¹³C atoms. Therefore, the theoretical nominal mass shift is +6 Da.[6]

To be more precise, we must consider the monoisotopic masses:

-

¹²C: 12.000000 Da

-

¹³C: 13.003355 Da

The mass difference per substitution is: 13.003355 Da - 12.000000 Da = 1.003355 Da

For six substitutions, the precise mass shift is: 6 * 1.003355 Da = 6.02013 Da

This calculated shift is what high-resolution mass spectrometers can discern, confirming the identity and isotopic purity of the standard.

Tabulated Physicochemical Properties

| Property | Sulfapyridine | Sulfapyridine-(phenyl-13C6) |

| Chemical Formula | C₁₁H₁₁N₃O₂S | C₅¹³C₆H₁₁N₃O₂S |

| Average Molecular Weight | 249.29 g/mol [5] | 255.24 g/mol |

| Monoisotopic Mass | 249.05754 Da | 255.07767 Da |

| Nominal Mass Shift | - | +6 Da |

| Exact Mass Shift | - | +6.02013 Da |

Experimental Verification and Application

The theoretical mass shift is confirmed experimentally using mass spectrometry. A typical workflow involves liquid chromatography for separation followed by tandem mass spectrometry for detection and quantification, often in Multiple Reaction Monitoring (MRM) mode.[1][7]

Analytical Workflow Overview

The process ensures that the analyte and its SIL-IS are treated identically, minimizing analytical variability.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol is a representative method for the analysis of Sulfapyridine in a biological matrix.

1. Materials and Reagents:

-

Sulfapyridine and Sulfapyridine-(phenyl-13C6) analytical standards.

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (≥98%).

-

Human plasma (K₂EDTA as anticoagulant).

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfapyridine and Sulfapyridine-(phenyl-13C6) in methanol.

-

Working Standard Solutions: Serially dilute the Sulfapyridine stock to prepare calibration curve standards (e.g., 10-10,000 ng/mL) in 50:50 methanol:water.[7]

-

Internal Standard Working Solution (100 ng/mL): Dilute the Sulfapyridine-(phenyl-13C6) stock solution in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, standard, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. This step is critical for ensuring the IS is present to account for any variability in the subsequent steps.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[8][9]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm). A C18 phase provides excellent retention and peak shape for sulfonamides.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Ion Mode (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions.

Understanding Fragmentation and the Mass Shift in MS/MS

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce characteristic product ions. The mass shift from the ¹³C labeling must be evident in both the precursor and the resulting fragment ions that retain the label.

The primary fragmentation of many sulfonamides occurs at the sulfonamide bond.[11][12]

As illustrated, the +6 Da mass shift is observed in the precursor ion (250.1 → 256.1) and in the fragment ion that contains the labeled phenyl ring (156.0 → 162.0). The fragment corresponding to the unlabeled aminopyridine moiety remains unchanged (m/z 93.0). This conservation of the mass shift in a major product ion is a critical feature for a reliable SIL-IS, confirming that the fragmentation pathway is predictable and that the label is in a stable position.

Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |

| Sulfapyridine (Analyte) | 250.1 | 156.0 | This is a highly specific and abundant fragment, ideal for quantification.[11] |

| Sulfapyridine-(phenyl-13C6) (IS) | 256.1 | 162.0 | The +6 Da shift is maintained, ensuring no crosstalk with the analyte channel. |

Method Validation and Regulatory Context

Any bioanalytical method used to support drug development must be rigorously validated to ensure its reliability.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on this process.[4][14][15]

Key validation parameters include:

-

Selectivity: The ability to measure the analyte without interference from matrix components.[13]

-

Accuracy & Precision: Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at LLOQ).[16]

-

Calibration Curve: Demonstrates the relationship between instrument response and concentration. A correlation coefficient (r²) >0.99 is expected.[16]

-

Stability: Analyte stability must be assessed under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

The use of a high-quality SIL-IS like Sulfapyridine-(phenyl-13C6) is strongly recommended by regulatory agencies as it helps ensure the method's ruggedness and reliability.[4] The stable isotope label should have high isotopic purity and not undergo any exchange reactions.[4]

Conclusion

Sulfapyridine-(phenyl-13C6) serves as a quintessential example of a stable isotope-labeled internal standard. Its predictable +6 Da mass shift, which is conserved through mass spectrometric fragmentation, allows for highly accurate and precise quantification of Sulfapyridine in complex biological matrices. Understanding the theoretical basis of this mass shift, combined with a robust, validated LC-MS/MS protocol, provides the foundation for generating high-quality bioanalytical data that meets stringent scientific and regulatory standards.

References

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Gao, L., et al. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved January 23, 2026, from [Link]

-

Overview of the analysis of sulfapyridine from LC-MS/MS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved January 23, 2026, from [Link]

-

Sulfapyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved January 23, 2026, from [Link]

-

Sulfapyridine. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Retrieved January 23, 2026, from [Link]

-

Munger, J., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved January 23, 2026, from [Link]

-

Perreault, H., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved January 23, 2026, from [Link]

-

Ding, L., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. Retrieved January 23, 2026, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. Retrieved January 23, 2026, from [Link]

-

Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

-

13C chemical shift calculations. (n.d.). Steffen's Chemistry Pages. Retrieved January 23, 2026, from [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 23, 2026, from [Link]

-

Sulfamerazine-(phenyl-13C6). (n.d.). Krackeler Scientific. Retrieved January 23, 2026, from [Link]

-

Calculation of 13 C chemical shift values #nmr #cmr. (2024). YouTube. Retrieved January 23, 2026, from [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Shaw, C., et al. (1983). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. PubMed. Retrieved January 23, 2026, from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 23, 2026, from [Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfapyridine-(phenyl-13C6) | 1228182-45-3 | Benchchem [benchchem.com]

- 4. fda.gov [fda.gov]

- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalofchemistry.org [journalofchemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. hhs.gov [hhs.gov]

- 16. researchgate.net [researchgate.net]

GSK343: A Comprehensive Technical Guide for Researchers

Disclaimer: The provided CAS number 1228182-45-3 corresponds to Sulfapyridine-13C6, a stable isotope-labeled version of the antibiotic sulfapyridine. However, the context of the user request for an in-depth technical guide for researchers in drug development strongly suggests that the intended subject is GSK343 , a potent EZH2 inhibitor, which has a different CAS number (1346704-33-3). This guide will focus on GSK343, assuming a typographical error in the provided CAS number, as GSK343 is a compound of significant interest in the specified field.

Introduction

GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] Developed by GlaxoSmithKline, GSK343 serves as a valuable chemical probe for elucidating the biological functions of EZH2 in health and disease.[2] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, research applications, and experimental protocols for GSK343.

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK343 is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 1346704-33-3 | [3] |

| Molecular Formula | C₃₁H₃₉N₇O₂ | [2] |

| Molecular Weight | 541.69 g/mol | [3][4] |

| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-1-(propan-2-yl)-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1H-indazole-4-carboxamide | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: 100 mg/mL (184.6 mM), Ethanol: 4 mg/mL, Water: Insoluble | [4] |

| Storage | Store at -20°C | [3] |

Mechanism of Action and Biological Effects

GSK343 exerts its biological effects through the potent and selective inhibition of EZH2.[4] It acts as a SAM-competitive inhibitor, binding to the active site of EZH2 and preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[1] This leads to a global reduction in H3K27 methylation, a key epigenetic mark associated with transcriptional repression.[1][2]

The inhibition of EZH2 by GSK343 has been shown to have several downstream effects:

-

Reactivation of Tumor Suppressor Genes: By decreasing H3K27me3 levels, GSK343 can lead to the reactivation of silenced tumor suppressor genes.[5]

-

Inhibition of Cancer Cell Proliferation: GSK343 has been demonstrated to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and ovarian cancers.[4][5]

-

Induction of Apoptosis: In some cancer cell types, GSK343 treatment can induce programmed cell death.[4]

-

Induction of Autophagy: GSK343 has been reported to induce autophagy in breast cancer cells.[4][6]

-

Suppression of Cancer Stem-like Phenotypes: Studies in glioma have shown that GSK343 can attenuate the stemness of glioma stem cells.[5][6]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): GSK343 can reverse the mesenchymal transition in glioma cells, a process associated with increased cell migration and invasion.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of GSK343 as an EZH2 inhibitor.

Applications in Research and Drug Development

GSK343 is a widely used tool in cancer research and drug development to investigate the role of EZH2 in various malignancies.

-

Cancer Biology: GSK343 is employed to study the effects of EZH2 inhibition on cell proliferation, migration, invasion, and apoptosis in a wide range of cancer cell lines and animal models.[5][7] For instance, it has been shown to suppress cell proliferation and invasion in glioma cells.[5]

-

Epigenetics Research: As a selective EZH2 inhibitor, GSK343 is instrumental in dissecting the role of H3K27 methylation in gene regulation and chromatin dynamics.[2]

-

Drug Discovery: GSK343 serves as a reference compound in the development of novel EZH2 inhibitors with improved pharmacological properties.[1]

-

Stem Cell Biology: The role of EZH2 in maintaining stem cell pluripotency and differentiation can be investigated using GSK343.[5][6]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a general procedure for assessing the effect of GSK343 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK343 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of GSK343 in complete culture medium from the stock solution. A typical concentration range to test is 1-25 µM.[7] Include a vehicle control (DMSO) at the same final concentration as in the highest GSK343 treatment.

-

Remove the medium from the wells and add 100 µL of the GSK343 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of H3K27me3 Levels

This protocol outlines the steps to measure the effect of GSK343 on the levels of H3K27 trimethylation.

Materials:

-

Cells treated with GSK343 or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK343 in a mouse xenograft model.[5][8]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line capable of forming tumors in mice

-

GSK343

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]

-

Calipers

-

Syringes and needles

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer GSK343 (e.g., 5-10 mg/kg) or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).[5][8]

-

Measure the tumor volume with calipers every few days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[5][6]

Conclusion

GSK343 is a powerful and selective EZH2 inhibitor that has become an indispensable tool for researchers in the fields of epigenetics and cancer biology. Its ability to specifically target EZH2 allows for the detailed investigation of the biological consequences of inhibiting this key epigenetic regulator. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of GSK343 in their own studies. As our understanding of the role of EZH2 in disease continues to grow, the importance of chemical probes like GSK343 in the development of novel therapeutic strategies is undeniable.

References

-

Structural Genomics Consortium. GSK343. [Link]

-

PubMed Central. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]

-

Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

MDPI. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. GSK343 | Structural Genomics Consortium [thesgc.org]

- 3. GSK 343 | EZH2 | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Structural Elucidation of Sulfapyridine-(phenyl-13C6)

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Sulfapyridine-(phenyl-13C6), a stable isotope-labeled (SIL) internal standard crucial for quantitative bioanalysis. We delve into the core analytical methodologies, emphasizing the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm identity, isotopic purity, and the precise location of the 13C labels. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.

Introduction: The Role of Sulfapyridine and its Labeled Analogue

Sulfapyridine is a sulfonamide antibiotic that was historically used for treating bacterial infections.[1][2] While its systemic use in humans has declined due to risks like crystalluria and agranulocytosis, it remains a critical metabolite of the anti-inflammatory drug Sulfasalazine and sees use in veterinary medicine.[1][3][4] In modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantification.[5][6][7]

Sulfapyridine-(phenyl-13C6) is the ideal internal standard for quantitative assays of Sulfapyridine.[8][9] By incorporating six ¹³C atoms into the phenyl ring, the molecule's mass is shifted by +6 Da. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, yet it retains nearly identical physicochemical properties (e.g., chromatographic retention time, extraction recovery, and ionization efficiency).[10][11] This co-elution and similar behavior in the ion source effectively normalizes for variations during sample preparation and analysis, correcting for matrix effects that can plague quantitative LC-MS methods.[6][7]

The structural elucidation of this SIL is not a mere formality; it is a mandatory step to validate its integrity as an analytical standard. The process must unequivocally confirm three key attributes:

-

Molecular Integrity: The fundamental structure of Sulfapyridine is correct.

-

Isotopic Incorporation: The molecule has incorporated the expected number of ¹³C atoms.

-

Label Position: The ¹³C atoms are located exclusively on the phenyl ring as intended.

This guide outlines a logical, multi-pillar analytical workflow to achieve this confirmation with a high degree of scientific certainty.

Caption: Overall workflow for the structural validation of Sulfapyridine-(phenyl-13C6).

Pillar 1: Mass Spectrometry for Molecular Weight and Isotopic Fidelity

Expertise & Experience: Mass spectrometry is the definitive first step in the analysis. Its unparalleled sensitivity and mass accuracy allow for the direct confirmation of successful isotopic incorporation. High-Resolution Mass Spectrometry (HRMS), such as that performed on an Orbitrap or Time-of-Flight (TOF) instrument, is the preferred technique over nominal mass instruments (e.g., quadrupoles) for this purpose.[3] The rationale is that HRMS provides a measured mass with enough precision (typically <5 ppm error) to validate the elemental composition of the molecule, lending immense confidence to its identity.

Trustworthiness: The protocol becomes self-validating by comparing the experimentally measured monoisotopic mass of the labeled compound to its theoretical value. The expected mass difference between the labeled and any residual unlabeled Sulfapyridine provides an internal cross-check.

High-Resolution Mass Spectrometry (HRMS) Analysis

The primary goal is to verify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

Data Presentation: Theoretical vs. Expected Mass

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Sulfapyridine | C₁₁H₁₁N₃O₂S | 249.0572 | 250.0645 |

| Sulfapyridine-(phenyl-¹³C₆) | C₅¹³C₆H₁₁N₃O₂S | 255.0773 | 256.0846 |

Data sourced from PubChem and Benchchem.[8][12]

Experimental Protocol: LC-HRMS

-

Standard Preparation: Prepare a 1 µg/mL solution of Sulfapyridine-(phenyl-13C6) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Chromatography (HPLC/UHPLC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used for sulfonamides.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Orbitrap or Q-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan MS.

-

Mass Range: m/z 100-500.

-

Resolution: Set to >60,000 FWHM.

-

Key Ion Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 320 °C.

-

Data Interpretation and Validation

The resulting mass spectrum should show a dominant peak corresponding to the [M+H]⁺ ion of Sulfapyridine-(phenyl-13C6) at m/z 256.0846 . The measured mass should be within 5 ppm of the theoretical value. Furthermore, analysis of the isotopic distribution pattern can confirm the isotopic purity, which should typically be >99% for a high-quality standard.[8] Tandem MS (MS/MS) can be employed to analyze fragment ions, which will also show a +6 Da shift for any fragments containing the phenyl ring, providing further structural confirmation.[3][8]

Caption: Logic diagram showing how MS/MS fragmentation confirms label location.

Pillar 2: NMR Spectroscopy for Positional Verification

Expertise & Experience: While MS confirms that the label has been incorporated, it does not definitively prove where. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the precise location of isotopic labels.[8][13] By analyzing the chemical environment of each carbon and proton, we can create a detailed structural map.

Trustworthiness: The key to this analysis is a comparative approach. By acquiring spectra for both unlabeled Sulfapyridine and Sulfapyridine-(phenyl-13C6), we can directly observe the changes induced by the isotopic substitution. The ¹³C NMR spectrum provides the most direct evidence.

¹³C NMR: Direct Evidence of Incorporation

In an unlabeled sample, the ¹³C signals are observed at their natural abundance (~1.1%). In Sulfapyridine-(phenyl-13C6), the signals for the six carbons in the phenyl ring will be dramatically enhanced due to their ~99% enrichment.[8] Additionally, complex splitting patterns will emerge due to ¹³C-¹³C spin-spin coupling, which is absent in the unlabeled compound. The chemical shifts for the labeled phenyl ring are expected to appear between δ 115–140 ppm.[8]

¹H NMR: Corroborative Evidence

While ¹H NMR observes protons, the presence of the ¹³C isotopes on the adjacent phenyl ring subtly alters the electronic environment, which can cause small upfield shifts (typically 0.1-0.3 ppm) in the signals of the attached aromatic protons.[8] This provides secondary, corroborative evidence of the label's location.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of the sample (both labeled and unlabeled standards in separate tubes) in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[14]

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (may require several hours).

-

-

2D NMR (Optional but Recommended): An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate the proton signals with their directly attached carbon signals, providing definitive assignment of all atoms in the phenyl ring and confirming their labeled status.

Data Interpretation and Validation

Data Presentation: Expected NMR Chemical Shifts

| Nucleus | Observation in Sulfapyridine-(phenyl-¹³C₆) | Significance |

| ¹³C | Six highly intense signals with ¹³C-¹³C splitting between δ 115-140 ppm. | Direct confirmation of ¹³C₆ incorporation specifically in the phenyl ring.[8] |

| ¹H | Minor upfield shifts for protons on the phenyl ring compared to unlabeled standard. | Reflects changes in the electronic environment due to isotopic substitution, confirming label location.[8] |

By overlaying the ¹H and ¹³C spectra of the labeled and unlabeled compounds, the differences become immediately apparent, providing irrefutable proof of the structure and labeling site.

Supporting Analyses: Purity and Solid-State Structure

While MS and NMR confirm the molecular structure, a complete characterization also involves assessing purity and, if required, the solid-state form.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone technique for assessing the chemical purity of the standard.[8] A properly developed method should show a single, sharp peak for the main compound, allowing for the quantification of any impurities. Purity is typically calculated based on the area percentage of the main peak.

-

X-Ray Crystallography: For definitive solid-state structure, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. While not mandatory for routine use as an internal standard, it is the ultimate confirmation of structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of Sulfapyridine-(phenyl-13C6) is a critical process that underpins its use as a reliable internal standard in regulated bioanalysis. The workflow described in this guide, centered on the orthogonal and complementary techniques of High-Resolution Mass Spectrometry and NMR Spectroscopy, constitutes a robust, self-validating system. HRMS confirms the correct molecular weight and isotopic enrichment, while NMR provides unambiguous proof of the label's specific location on the phenyl ring. Supported by chromatographic purity analysis, this multi-faceted approach provides the highest degree of confidence in the identity, quality, and fitness-for-purpose of this essential analytical reagent, aligning with the principles of analytical procedure validation outlined by regulatory bodies like the FDA.[15][16][17]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link].

-

Wikipedia. (2024). Sulfapyridine. Retrieved from [Link].

-

BioCrick (2024). Sulfapyridine. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). Sulfapyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link].

-

ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples. Retrieved from [Link].

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link].

-

SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link].

-

ACS Publications. (2023). Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals. Retrieved from [Link].

-

ResearchGate. (n.d.). 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP),.... Retrieved from [Link].

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

-

Wikipedia. (2024). Isotopic labeling. Retrieved from [Link].

-

ResearchGate. (2024). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link].

-

mzCloud. (n.d.). Sulfapyridine. Retrieved from [Link].

-

University of Hertfordshire. (2024). Sulphapyridine. In AERU. Retrieved from [Link].

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link].

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Sulfapyridine Safety Data Sheet. Retrieved from [Link].

-

ResearchGate. (2024). FDA issues revised guidance for analytical method validation. Retrieved from [Link].

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link].

-

Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link].

-

CPAChem. (2024). Safety data sheet - Sulfapyridine. Retrieved from [Link].

-

ResearchGate. (n.d.). Overview of the analysis of sulfapyridine from LC-MS/MS. Retrieved from [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfapyridine. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link].

-

European Chemicals Agency (ECHA). (2023). Substance Information. Retrieved from [Link].

-

GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link].

-

U.S. Food and Drug Administration. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. Sulfapyridine [webbook.nist.gov]

- 3. Sulfapyridine | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Sulphapyridine [sitem.herts.ac.uk]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Sulfapyridine-(phenyl-13C6) | 1228182-45-3 | Benchchem [benchchem.com]

- 9. Sulfapyridine 13C6 (phenyl 13C6) | LGC Standards [lgcstandards.com]

- 10. scispace.com [scispace.com]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. fda.gov [fda.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. fda.gov [fda.gov]

Safeguarding Isotopic Integrity: A Technical Guide to the Chemical Stability and Storage of Sulfapyridine-(phenyl-13C6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Stable Isotope Labeled Internal Standard